3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different analogs.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the disease being targeted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and pyrimidine-containing molecules, such as:
- 2-Methyl-4-quinazolinone
- 6-(4-Methylpiperazin-1-yl)pyrimidine
- 4-(Oxan-4-yl)pyrimidine
Uniqueness
What sets 3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H26N6O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-methyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazolin-4-one |
InChI |
InChI=1S/C22H26N6O2/c1-26-21(29)17-4-2-3-5-18(17)25-22(26)28-10-8-27(9-11-28)20-14-19(23-15-24-20)16-6-12-30-13-7-16/h2-5,14-16H,6-13H2,1H3 |
InChI Key |
XJIFSWHUNMCMAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5 |
Origin of Product |
United States |
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